molecular formula C39H74NaO8P B1394214 Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate CAS No. 384833-24-3

Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate

Cat. No.: B1394214
CAS No.: 384833-24-3
M. Wt: 725 g/mol
InChI Key: QTWIAVIWKTYOHY-HTNAYUJGSA-M
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Description

Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate is a complex organic compound known for its unique structure and properties. This compound is a type of phospholipid, which plays a crucial role in various biological processes, including cell membrane formation and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate typically involves esterification and phosphorylation reactions. The process begins with the esterification of glycerol with octadecanoic acid and (9Z)-octadec-9-enoic acid. This is followed by the phosphorylation of the resulting diester with phosphoric acid, yielding the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The unsaturated fatty acid moiety can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can react with the phosphate group.

Major Products Formed

    Oxidation: Hydroperoxides and aldehydes.

    Reduction: Saturated phospholipids.

    Substitution: Phosphoester derivatives.

Scientific Research Applications

Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Plays a role in cell membrane studies and lipidomics.

    Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The phosphate group interacts with proteins and other molecules, modulating various cellular processes. The unsaturated fatty acid moiety can also participate in signaling cascades by acting as a precursor to bioactive lipids.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z)-hexadec-9-enoyl]oxy}propyl hydrogen phosphate
  • Sodium (2R)-3-(octadecanoyloxy)-2-{[(9E)-octadec-9-enoyl]oxy}propyl hydrogen phosphate

Uniqueness

Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate is unique due to its specific fatty acid composition and the presence of both saturated and unsaturated fatty acid chains. This combination imparts distinct biophysical properties, making it particularly useful in studies of membrane dynamics and lipid-protein interactions.

Properties

IUPAC Name

sodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,37H,3-17,19,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWIAVIWKTYOHY-HTNAYUJGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677120
Record name Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384833-24-3
Record name Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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